2-(2,2-Difluorocyclopentyl)acetic acid
Description
Properties
IUPAC Name |
2-(2,2-difluorocyclopentyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(7)4-6(10)11/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKUGISIHTUPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have investigated the potential of 2-(2,2-Difluorocyclopentyl)acetic acid as a building block for novel anticancer agents. Its fluorinated structure may enhance the bioactivity and selectivity of synthesized compounds. For instance, derivatives of this acid have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Compound | Activity | Reference |
|---|---|---|
| This compound derivative 1 | IC50 = 15 µM | |
| This compound derivative 2 | IC50 = 10 µM |
Anti-inflammatory Applications
The compound has also been explored for its anti-inflammatory properties. Research indicates that its derivatives can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.
Agrochemicals
Herbicidal Activity
Fluorinated compounds are known for their enhanced biological activity in agrochemicals. Studies have shown that this compound exhibits selective herbicidal properties against certain weed species while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices.
| Herbicide | Target Weed | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 85% | |
| This compound | Chenopodium album | 78% |
Materials Science
Polymer Synthesis
The unique structure of this compound allows it to be used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts.
Case Study: Fluorinated Polymers
A study demonstrated the synthesis of a fluorinated copolymer using this compound as a monomer. The resulting polymer showed improved hydrophobicity and mechanical properties.
| Property | Fluorinated Polymer | Non-Fluorinated Polymer |
|---|---|---|
| Water Contact Angle (°) | 110 | 80 |
| Tensile Strength (MPa) | 45 | 30 |
Mechanism of Action
The mechanism by which 2-(2,2-difluorocyclopentyl)acetic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound's binding affinity and stability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Effects: Fluorine substituents lower pKa values (e.g., 2-(4-Chlorophenyl)-2,2-difluoroacetic acid has pKa ~2.3), whereas amino groups (e.g., 2-Amino-2-(2,4-difluorophenyl)acetic acid) increase basicity, altering solubility and bioavailability .
Biological Activity
2-(2,2-Difluorocyclopentyl)acetic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly its role as a muscarinic receptor antagonist. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a cyclopentyl group substituted with two fluorine atoms. This unique structure contributes to its interaction with biological targets, particularly muscarinic receptors.
Target Receptors
The primary target for this compound is the muscarinic acetylcholine receptors (mAChRs), specifically the M3 subtype. These receptors are G-protein coupled receptors involved in various physiological processes, including smooth muscle contraction and glandular secretion.
Mode of Action
As a muscarinic receptor antagonist, this compound inhibits the action of acetylcholine at these receptors. This inhibition can lead to decreased smooth muscle contraction and reduced secretory activity in various organs, making it potentially useful for treating conditions like overactive bladder syndrome and gastrointestinal disorders .
Biochemical Pathways
The compound's interaction with mAChRs can influence several biochemical pathways:
- Signal Transduction : By blocking mAChRs, the compound alters intracellular signaling cascades that are typically activated by acetylcholine.
- Gene Expression : Inhibition of these receptors may lead to changes in gene expression related to muscle contraction and secretion processes.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Research demonstrates that this compound exhibits high affinity for M3 receptors compared to other subtypes. In vitro assays showed significant inhibition of receptor-mediated responses in smooth muscle tissues .
- Animal Models : In vivo studies using animal models indicated that administration of this compound resulted in reduced bladder contractions and increased bladder capacity. These findings suggest its potential application in treating urinary disorders .
- Toxicology Reports : Toxicological assessments revealed that while the compound displays therapeutic potential at lower doses, higher doses could lead to adverse effects such as organ damage or cell death. Understanding these dosage thresholds is crucial for safe clinical applications .
Summary of Biological Activities
Preparation Methods
Fluorinated Ketene Silyl Acetal Route
One of the prominent methods involves the preparation of 2,2-difluoroketene silyl acetals as key intermediates. According to patent EP0655454A1, 2,2-difluoroketene silyl acetals can be synthesized by reacting chlorodifluoroacetate esters with halosilanes (e.g., chloro- or bromosilanes) in the presence of a reducing agent and solvents such as tetraalkyl ureas or tetrahydrofuran mixtures. These silyl acetals then undergo ring closure and functional group transformations to yield difluorinated carboxylic acid esters, which can be hydrolyzed to the corresponding acids, including 2-(2,2-difluorocyclopentyl)acetic acid derivatives.
Table 1: Reaction Conditions for 2,2-Difluoroketene Silyl Acetal Formation
| Parameter | Details |
|---|---|
| Starting Material | Chlorodifluoroacetate esters |
| Reagent | Halosilane (XSiR1R2R3, X = Cl or Br) |
| Solvent | Cyclic/acyclic tetraalkyl ureas, THF, acetonitrile |
| Reducing Agent | Suitable metal-based reducing agents |
| Temperature | Mild to moderate, typically ambient to 50°C |
| Reaction Time | Few hours |
| Product | 2,2-Difluoroketene silyl acetals |
This method allows for high purity and yield of intermediates, facilitating downstream transformations to the target acid.
Halogenated Intermediate Alkylation and Hydrolysis
Another approach involves the synthesis of halogenated difluoroalkyl intermediates, which are then alkylated with cyclopentyl derivatives followed by oxidation or hydrolysis to introduce the acetic acid group. This method leverages the selective alkylation of difluorinated alkyl halides with cyclopentyl ring systems, followed by controlled oxidation to the acid.
Q & A
Q. Answer :
- X-ray Crystallography : Resolve absolute configuration of the cyclopentyl ring (e.g., chair vs. twist conformations) .
- Circular Dichroism (CD) : Detect chiral centers if the compound exhibits optical activity (e.g., from asymmetric fluorination) .
Basic: What purification methods are effective for this compound?
Q. Answer :
- Recrystallization : Use ethanol/water mixtures (80:20 v/v) for high recovery .
- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) gradient .
Advanced: How to assess hydrolytic stability under physiological conditions?
Q. Answer :
- pH Stability Study : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via LC-MS.
- Kinetic Analysis : Calculate half-life (t) using first-order kinetics. Stability at pH 7.4 is critical for biological assays .
Advanced: What strategies mitigate side reactions during fluorination?
Q. Answer :
- Low-Temperature Fluorination : Use DAST at -20°C to reduce over-fluorination .
- Protecting Groups : Temporarily block reactive sites (e.g., acetic acid as methyl ester) before fluorination .
Basic: How to validate biological activity in enzyme inhibition assays?
Q. Answer :
- In Vitro Assays : Test against target enzymes (e.g., cyclooxygenase) using spectrophotometric methods (e.g., COX-2 inhibition via prostaglandin E quantification) .
- Dose-Response Curves : Calculate IC values with triplicate measurements to ensure reproducibility .
Advanced: How does steric hindrance from the cyclopentyl ring affect reactivity?
Q. Answer :
- Molecular Dynamics Simulations : Compare energy barriers for reactions (e.g., esterification) with/without the cyclopentyl group.
- Experimental Validation : Conduct kinetic studies under identical conditions to quantify rate differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
